molecular formula C17H18N2O2 B5156961 phenyl 4-phenyl-1-piperazinecarboxylate

phenyl 4-phenyl-1-piperazinecarboxylate

Cat. No. B5156961
M. Wt: 282.34 g/mol
InChI Key: XKQIITHNXREOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PPCC is a piperazine derivative that has been synthesized for various purposes, including drug development and biochemical studies. PPCC is a white crystalline powder that has a molecular weight of 291.36 g/mol. PPCC has been found to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound has also been studied for its potential use in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of PPCC is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and receptors. PPCC has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. In addition, PPCC has been found to bind to the serotonin transporter, a receptor that is involved in the regulation of mood and behavior.
Biochemical and physiological effects:
PPCC has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been found to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. PPCC has also been found to bind to the serotonin transporter, leading to an increase in serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using PPCC in lab experiments is its ability to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PPCC in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on PPCC. One area of research is the development of PPCC-based drugs for the treatment of cancer and viral and fungal infections. Another area of research is the elucidation of the exact mechanism of action of PPCC, which may lead to the development of more targeted therapies. In addition, further research is needed to determine the potential toxicity of PPCC and its effects on human health. Overall, PPCC is a promising compound that has the potential to contribute to the development of new therapies for various diseases.

Synthesis Methods

PPCC can be synthesized through various methods, including the reaction of 4-phenyl-1-piperazinecarboxylic acid with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through precipitation and recrystallization. Other methods of synthesis include the reaction of 1,4-dibromobenzene with piperazine in the presence of a base, followed by the reaction with sodium hydride and phenyl chloroformate.

Scientific Research Applications

PPCC has been studied for its potential use in drug development, particularly in the treatment of cancer. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PPCC has also been studied for its potential use in the treatment of viral and fungal infections. In addition, the compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

phenyl 4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21-16-9-5-2-6-10-16)19-13-11-18(12-14-19)15-7-3-1-4-8-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQIITHNXREOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-phenylpiperazine-1-carboxylate

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